Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate is a complex organic compound notable for its unique structural features, which include both nitro and methoxy functional groups. This compound belongs to the category of benzoate esters, which are derived from benzoic acid and alcohols. The presence of a nitro group and a methoxy group in its structure suggests potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions involving readily available precursors. Its structure indicates that it may be derived from methyl 2-methoxy-5-nitrobenzoate, which serves as a key starting material in its synthesis.
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate is classified as:
The synthesis of methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate typically involves several steps:
The reaction conditions, including temperature, solvent choice, and catalysts, play crucial roles in determining the yield and purity of the final product. Optimization of these parameters is essential for industrial applications.
The molecular structure of methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate features:
Property | Value |
---|---|
Molecular Formula | C16H17N2O5 |
Molecular Weight | 317.32 g/mol |
IUPAC Name | Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate |
InChI | InChI=1S/C16H17N2O5/c1-11(18)12(19)20(14(22)23)15(21)13(17)10/h11H,1H3,(H3,18,19) |
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate can undergo several chemical reactions:
The specific conditions for these reactions (e.g., temperature, pressure, solvent) must be carefully controlled to achieve desired outcomes and minimize side reactions.
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate's mechanism of action is primarily linked to its interactions with biological targets:
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate exhibits several notable physical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a crystalline solid |
The chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions but sensitive to strong acids/bases |
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate has several scientific applications:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5